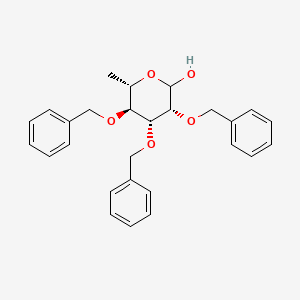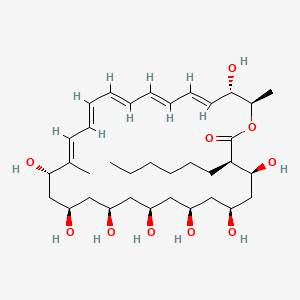
フィリピンII
概要
説明
Filipin II is a polyene macrolide antibiotic produced by the bacterium Streptomyces filipinensis. It is part of the filipin complex, which includes Filipin I, Filipin II, Filipin III, and Filipin IV. Filipin II is known for its ability to bind to sterols, particularly cholesterol, making it a valuable tool in biological research for the detection and quantification of cholesterol in cell membranes .
科学的研究の応用
Filipin II has several important applications in scientific research:
Cholesterol Detection: Used as a fluorescent probe to detect and quantify cholesterol in biological membranes.
Antifungal Agent: Exhibits antifungal activity against various pathogenic fungi, making it useful in medical research.
Cell Biology: Employed in studies of membrane structure and function due to its ability to bind to sterols.
Drug Development: Serves as a lead compound for the development of new antifungal drugs.
作用機序
Filipin II exerts its effects by binding to sterols, particularly cholesterol, in biological membranes. This binding disrupts the membrane structure, leading to increased membrane permeability and cell lysis. The interaction between Filipin II and cholesterol involves the formation of a complex within the hydrophobic layer of the membrane .
Safety and Hazards
将来の方向性
This report reveals the existence of two alternative routes for filipin III formation and opens new possibilities for the generation of biologically active filipin derivatives at high yield and with improved properties . Filipin II shows remarkably enhanced antifungal bioactivity , which could constitute excellent leads for the development of efficient pharmaceuticals .
生化学分析
Biochemical Properties
Filipin II plays a crucial role in biochemical reactions, particularly in the biosynthesis of filipin III. It is formed by the hydroxylation of filipin I at the C26 position by the enzyme FilC. Filipin II is further hydroxylated at the C1’ position by the enzyme FilD to yield filipin III . The interaction of Filipin II with these enzymes highlights its importance in the biosynthetic pathway of filipin III. Additionally, Filipin II exhibits enhanced antifungal bioactivity, making it a valuable compound in biochemical research .
Cellular Effects
Filipin II has significant effects on various types of cells and cellular processes. It interacts with cholesterol in biological membranes, disrupting membrane integrity and affecting cell function. This disruption can influence cell signaling pathways, gene expression, and cellular metabolism. Filipin II’s ability to bind to cholesterol makes it a useful tool for studying cholesterol distribution and dynamics within cells .
Molecular Mechanism
The molecular mechanism of Filipin II involves its binding interactions with cholesterol in biological membranes. This binding disrupts the organization of cholesterol-rich domains, leading to changes in membrane fluidity and permeability. Filipin II also inhibits the activity of certain enzymes involved in cholesterol metabolism, further affecting cellular processes. These interactions at the molecular level contribute to the compound’s antifungal and diagnostic properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Filipin II can change over time. The compound is relatively stable, but its degradation can occur under certain conditions. Long-term studies have shown that Filipin II can have sustained effects on cellular function, including prolonged disruption of membrane integrity and alterations in gene expression. These temporal effects are important considerations for its use in biochemical research .
Dosage Effects in Animal Models
The effects of Filipin II vary with different dosages in animal models. At low doses, Filipin II can effectively disrupt cholesterol-rich domains without causing significant toxicity. At high doses, the compound can exhibit toxic effects, including membrane damage and cell death. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
Filipin II is involved in the metabolic pathways of cholesterol biosynthesis and metabolism. It interacts with enzymes such as FilC and FilD, which are responsible for its hydroxylation and conversion to filipin III. These interactions affect metabolic flux and the levels of metabolites involved in cholesterol metabolism. Understanding these pathways is crucial for elucidating the compound’s biochemical properties .
Transport and Distribution
Within cells and tissues, Filipin II is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in cholesterol-rich domains. The compound’s ability to bind to cholesterol also affects its distribution within cellular membranes, contributing to its biological activity .
Subcellular Localization
Filipin II is primarily localized in cholesterol-rich domains within cellular membranes. Its activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications. These factors ensure that Filipin II reaches specific compartments or organelles where it can exert its effects on membrane integrity and cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
Filipin II is synthesized through a series of enzymatic reactions in Streptomyces filipinensis. The biosynthesis involves the polyketide synthase pathway, where the initial product, Filipin I, undergoes hydroxylation at the C26 position to form Filipin II. This hydroxylation is catalyzed by the enzyme FilC .
Industrial Production Methods
Industrial production of Filipin II involves the cultivation of Streptomyces filipinensis in a suitable growth medium, such as yeast extract-malt extract (YEME) medium. The fermentation process is optimized to maximize the yield of Filipin II. After fermentation, the compound is extracted and purified using techniques such as high-performance liquid chromatography (HPLC) .
化学反応の分析
Types of Reactions
Filipin II undergoes various chemical reactions, including:
Hydroxylation: Filipin II can be further hydroxylated at the C1’ position to form Filipin III.
Oxidation and Reduction: These reactions can modify the functional groups on the macrolide ring, affecting its bioactivity.
Common Reagents and Conditions
Hydroxylation: Catalyzed by cytochrome P450 monooxygenases such as FilC and FilD.
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: Can be achieved using reducing agents like sodium borohydride.
Major Products Formed
類似化合物との比較
Similar Compounds
Filipin I: A precursor in the biosynthesis of Filipin II, lacks the hydroxyl group at C26.
Filipin III: Formed by further hydroxylation of Filipin II at the C1’ position, has enhanced antifungal activity.
Filipin IV: Another member of the filipin complex, with distinct structural and bioactivity characteristics.
Uniqueness of Filipin II
Filipin II is unique due to its specific hydroxylation at the C26 position, which imparts distinct bioactivity compared to other members of the filipin complex. Its ability to bind to cholesterol with high specificity makes it a valuable tool in cholesterol research and antifungal applications .
特性
IUPAC Name |
(3R,4S,6S,8S,10R,12R,14R,16S,17E,19E,21E,23E,25E,27S,28R)-3-hexyl-4,6,8,10,12,14,16,27-octahydroxy-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H58O10/c1-4-5-6-13-16-31-34(43)23-30(40)21-28(38)19-26(36)18-27(37)20-29(39)22-33(42)24(2)15-12-10-8-7-9-11-14-17-32(41)25(3)45-35(31)44/h7-12,14-15,17,25-34,36-43H,4-6,13,16,18-23H2,1-3H3/b8-7+,11-9+,12-10+,17-14+,24-15+/t25-,26+,27-,28+,29-,30+,31-,32+,33+,34+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIXNQVKVPYZHL-YWSRBNGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1C(CC(CC(CC(CC(CC(CC(C(=CC=CC=CC=CC=CC(C(OC1=O)C)O)C)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H]1[C@H](C[C@H](C[C@H](C[C@H](C[C@H](C[C@H](C[C@@H](/C(=C/C=C/C=C/C=C/C=C/[C@@H]([C@H](OC1=O)C)O)/C)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H58O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38620-77-8 | |
| Record name | Filipin II | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038620778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q & A
Q1: How does Filipin II interact with its target and what are the downstream effects?
A1: Filipin II, a component of the complex polyene antibiotic Filipin, primarily targets cholesterol within biological and artificial membranes. [, ] This interaction disrupts the membrane structure, leading to increased permeability and leakage of cellular contents. [] For instance, Filipin II preferentially disrupts liposomes containing cholesterol, as evidenced by the release of Chromium-51 (Cr-51). [] While Filipin II also interacts with other phospholipids like sphingomyelin and cardiolipin, its disruptive effect is most pronounced in cholesterol-rich membranes. []
Q2: Can you elaborate on the use of Filipin II in studying cellular processes?
A2: Filipin II's ability to selectively disrupt cholesterol-rich membranes makes it a valuable tool in studying cellular processes like endocytosis. [] For example, researchers investigating the mechanism of Soybean Ferritin uptake by Caco-2 cells used Filipin II to inhibit caveolar endocytosis, a cholesterol-dependent pathway. [] The lack of effect of Filipin II in this study indicated that Soybean Ferritin internalization occurs primarily through a clathrin-mediated endocytosis pathway. []
Q3: What is known about the structure of Filipin II?
A3: While the exact structure of Filipin II is not explicitly detailed in the provided research, it is categorized as a polyene macrolide antibiotic. [] Polyene macrolides are characterized by a large lactone ring containing multiple conjugated double bonds (polyene system) and often feature hydroxyl groups. [] Determining the precise structure of Filipin II and other polyene macrolides often requires advanced techniques like mass spectrometry and nuclear magnetic resonance spectroscopy. []
Q4: Are there any studies exploring the structure-activity relationship of Filipin and its components, including Filipin II?
A4: Yes, research has investigated the structure-activity relationship of Filipin components. [] Studies comparing the hemolytic activity of Filipin components revealed the following order of potency: Filipin II > Filipin III > Filipin I > Filipin IV. [] This suggests that structural differences among the components influence their interaction with cholesterol and subsequent membrane disruption. Further research is needed to fully elucidate the specific structural features responsible for the observed differences in activity. []
Q5: What are the limitations and challenges associated with using Filipin II in research?
A5: Despite its usefulness, Filipin II's application in research presents some challenges. Its non-specific interaction with various phospholipids, albeit with lower affinity compared to cholesterol, may lead to off-target effects and complicate data interpretation. [] Additionally, the availability of standardized formulations and detailed information regarding stability under different conditions remain important considerations for researchers. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;hydrate](/img/structure/B1139701.png)
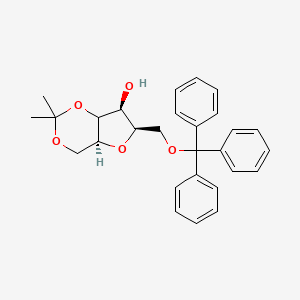
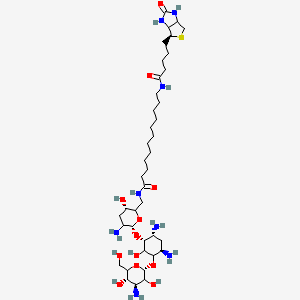

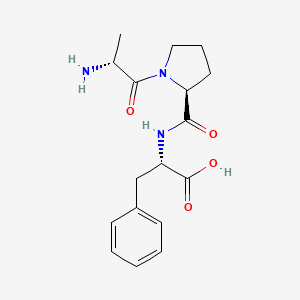
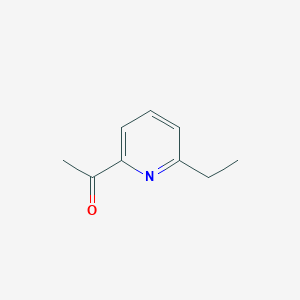
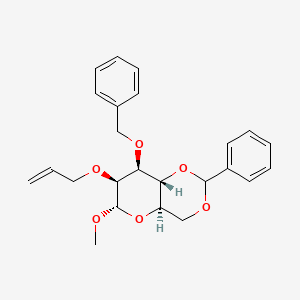

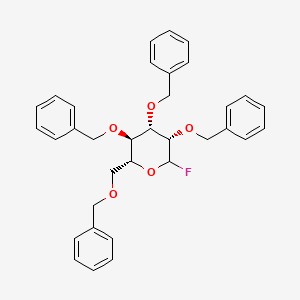
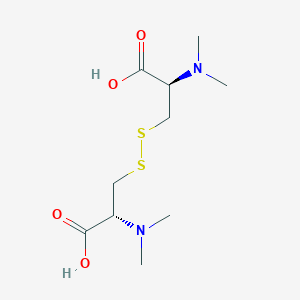
![[(3aR,5R,6R,7S,7aR)-6,7-diacetyloxy-2-ethoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B1139724.png)
